
1,1'-Biphenyl, 2,2',3,3',4,5,5'-heptabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- is a brominated biphenyl compound It is a derivative of biphenyl, where seven hydrogen atoms are replaced by bromine atoms
Preparation Methods
The synthesis of 1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired level of bromination .
Industrial production methods for this compound may involve large-scale bromination processes, where biphenyl is reacted with bromine in the presence of a catalyst to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Reduction Reactions: The compound can be reduced to form less brominated biphenyl derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the compound to form biphenyl carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other brominated biphenyl compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the pharmacokinetics of brominated biphenyls.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can lead to changes in enzyme activity or receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- can be compared with other brominated biphenyl compounds, such as:
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-: Similar in structure but with chlorine atoms instead of bromine.
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’,6-Octachloro-: Contains eight chlorine atoms, making it more heavily substituted.
2,2’-Bis(bromomethyl)-1,1’-biphenyl: Another brominated biphenyl with different substitution patterns.
The uniqueness of 1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- lies in its specific bromination pattern, which imparts distinct chemical and physical properties compared to its chlorinated or differently brominated counterparts.
Properties
CAS No. |
82865-92-7 |
|---|---|
Molecular Formula |
C12H3Br7 |
Molecular Weight |
706.5 g/mol |
IUPAC Name |
1,2,3,4-tetrabromo-5-(2,3,5-tribromophenyl)benzene |
InChI |
InChI=1S/C12H3Br7/c13-4-1-5(9(16)7(14)2-4)6-3-8(15)11(18)12(19)10(6)17/h1-3H |
InChI Key |
ODFOICVBRZRHID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
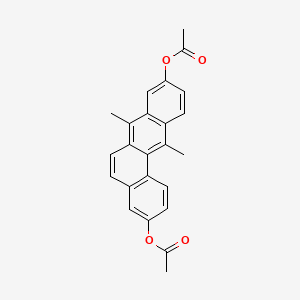


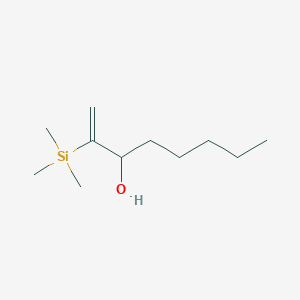
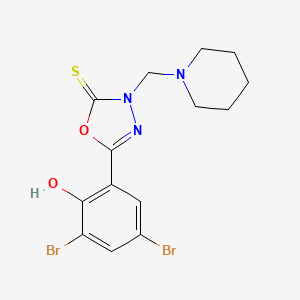

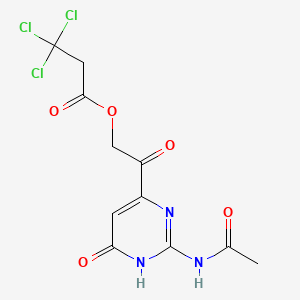
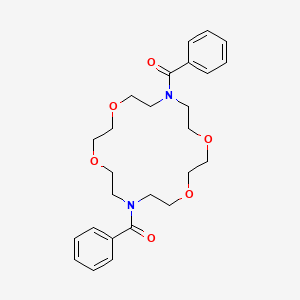
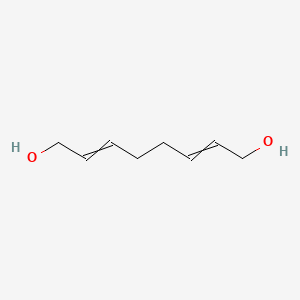
![3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14424800.png)

![2-Methylbicyclo[3.1.1]heptan-2-amine](/img/structure/B14424805.png)
